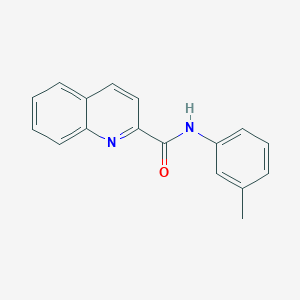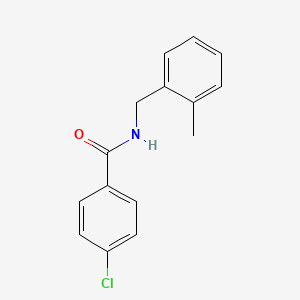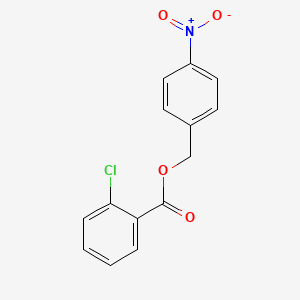
4-nitrobenzyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl 2-chlorobenzoate is an organic compound that consists of a benzyl group substituted with a nitro group at the 4-position and a benzoate ester substituted with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2-chlorobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 2-chlorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group in the 4-nitrobenzyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzyl alcohol and 2-chlorobenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Major Products Formed
Nucleophilic substitution: Products such as 4-nitrobenzyl 2-aminobenzoate or 4-nitrobenzyl 2-thiobenzoate.
Reduction: 4-aminobenzyl 2-chlorobenzoate.
Hydrolysis: 4-nitrobenzyl alcohol and 2-chlorobenzoic acid.
Scientific Research Applications
4-nitrobenzyl 2-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-chlorobenzoate depends on the specific application and the target molecule. For example:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating the receptor’s activity and influencing cellular responses.
Chemical Reactivity: The presence of the nitro and chloro groups can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzyl chloride: Similar in structure but lacks the ester functionality.
2-chlorobenzoic acid: Similar in structure but lacks the nitrobenzyl moiety.
4-nitrobenzyl alcohol: Similar in structure but lacks the ester and chloro functionalities.
Uniqueness
4-nitrobenzyl 2-chlorobenzoate is unique due to the presence of both the nitrobenzyl and chlorobenzoate moieties, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJBIOVKCJPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methylphenyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B5854965.png)
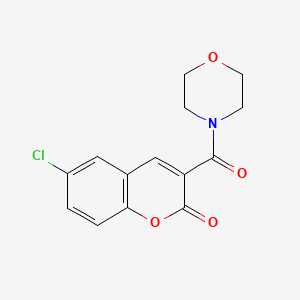

![4-methoxy-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide](/img/structure/B5854984.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
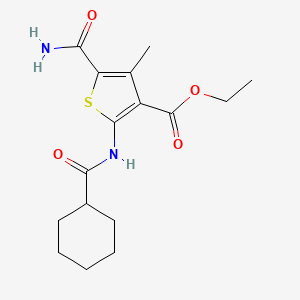
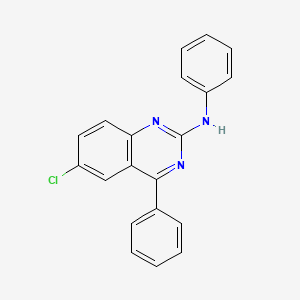
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)

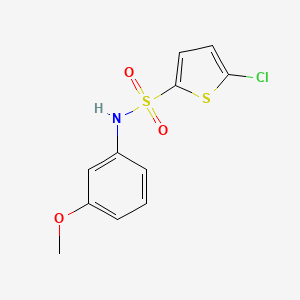
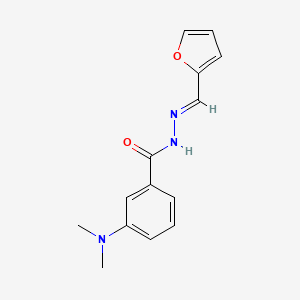
![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
